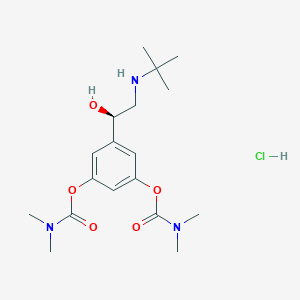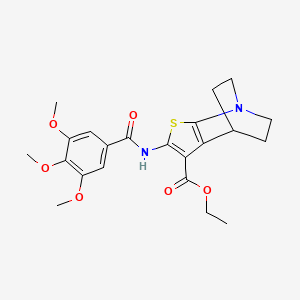
Damascenine hydrochloride monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of damascenine hydrochloride monohydrate involves several steps. Initially, damascenine is synthesized from its natural sources or through chemical synthesis. The improved synthesis method involves the use of specific reagents and conditions to obtain high purity damascenine . The hydrochloride monohydrate form is then prepared by reacting damascenine with hydrochloric acid in the presence of water, resulting in the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Nigella damascena seeds, followed by purification and conversion to the hydrochloride monohydrate form. The process is optimized to ensure high yield and purity, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Damascenine hydrochloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Damascenine hydrochloride monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of damascenine hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular receptors and enzymes to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to damascenine hydrochloride monohydrate include other alkaloids found in Nigella species, such as nigelline and methyldamascenine .
Uniqueness
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and diverse range of reactions make it a valuable compound for further study and exploration.
Eigenschaften
CAS-Nummer |
5986-11-8 |
|---|---|
Molekularformel |
C10H16ClNO4 |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
methyl 3-methoxy-2-(methylamino)benzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH.H2O/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2;;/h4-6,11H,1-3H3;1H;1H2 |
InChI-Schlüssel |
YFHNXFPDIQHHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC=C1OC)C(=O)OC.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


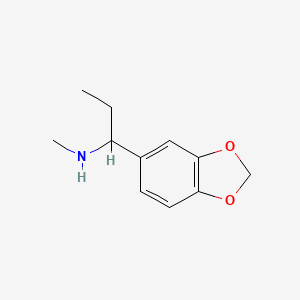



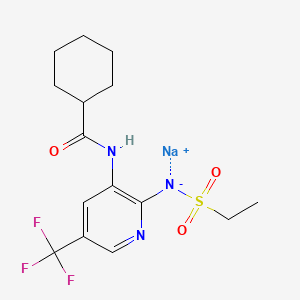
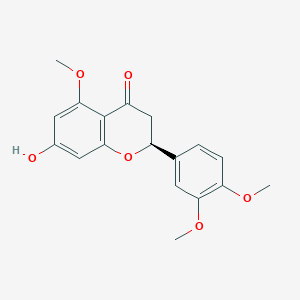
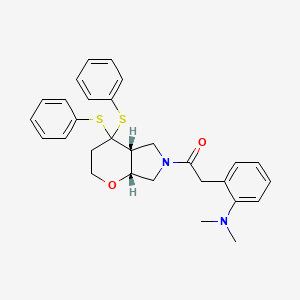
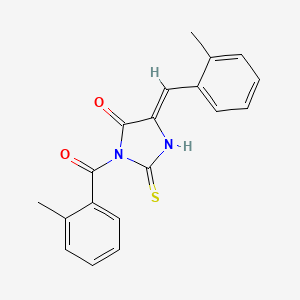
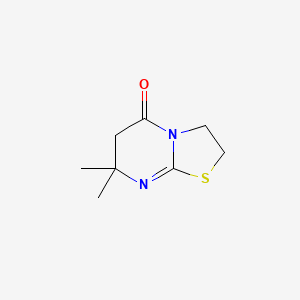
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
